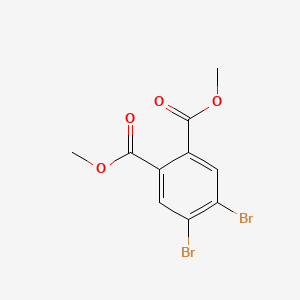![molecular formula C14H17N3O3S3 B2473416 1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1219426-76-2](/img/structure/B2473416.png)
1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3S3 and its molecular weight is 371.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and COVID-19 Applications
- Antimalarial Activity : Some derivatives of N-(phenylsulfonyl)acetamide, closely related to 1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide, have shown promising antimalarial activity. Theoretical calculations and molecular docking studies indicated potential efficacy against Plasmepsin-1 and Plasmepsin-2, key proteins in the malaria pathogen (Fahim & Ismael, 2021).
- COVID-19 Drug Potential : These compounds were also explored for potential activity against SARS-CoV-2, showing affinity in molecular docking studies against main protease and Spike Glycoprotein of the virus (Fahim & Ismael, 2021).
Antimicrobial Activities
- Antimicrobial Research : A study synthesized a derivative similar to this compound and tested its antimicrobial activities. However, the compound showed no activities against tested organisms, indicating a need for further structural modifications for antimicrobial efficacy (Ovonramwen, Owolabi, & Falodun, 2021).
Chemical Synthesis and Modifications
- Chemical Synthesis : Studies have focused on the synthesis of various derivatives and analogs of this compound. For instance, compounds like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, sharing a similar sulfonamide structure, were synthesized, demonstrating the chemical versatility of this class of compounds (Krauze et al., 2007).
- Green Metric Evaluation : An examination of the synthesis process of related compounds, focusing on environmentally friendly methods and efficiency, has been conducted. This is vital in optimizing the synthesis route for such compounds (Gilbile, Bhavani, & Vyas, 2017).
Analgesic and Anti-inflammatory Potential
- Analgesic and Anti-inflammatory Properties : Research has explored derivatives with benzothiazine and pyridine fragments, indicating potential analgesic and anti-inflammatory activities. This suggests possible therapeutic applications of such compounds (Ukrainets et al., 2019).
Electrophysiological Activity
- Cardiac Electrophysiological Activity : Studies have explored the electrophysiological activity of related compounds, particularly as class III agents, indicating potential application in cardiac arrhythmias (Morgan et al., 1990).
Synthesis of Novel Derivatives
- Novel Derivative Synthesis : Research has been conducted on the synthesis of novel thiazolo and pyrimidine derivatives, highlighting the compound's potential as a versatile precursor in the synthesis of various biologically active heterocycles (Chattopadhyay et al., 2010).
Potential in Cancer Research
- Anticancer Agents : Derivatives of this compound have been synthesized and evaluated as potential anticancer agents, emphasizing the compound's role in developing new cancer therapies (Farah et al., 2011).
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S3/c1-21-10-6-3-7-11-12(10)15-14(22-11)16-13(18)9-5-4-8-17(9)23(2,19)20/h3,6-7,9H,4-5,8H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXLKZZIRZGZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2473334.png)
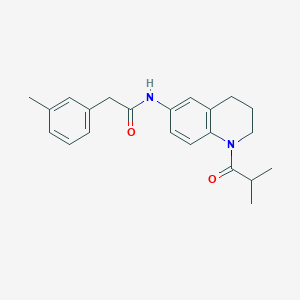
![2-(benzylsulfanyl)-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}acetamide](/img/structure/B2473336.png)
![3-(4-ethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2473337.png)
![1-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2473338.png)
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2473339.png)
![1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione](/img/structure/B2473340.png)
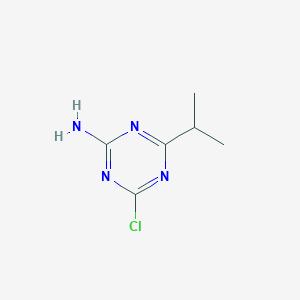
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride](/img/structure/B2473347.png)
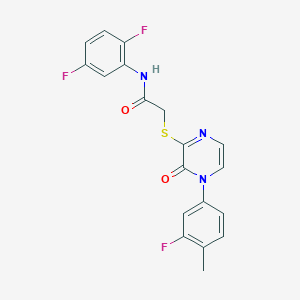

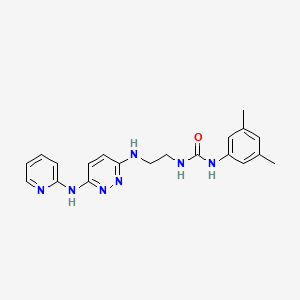
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)
